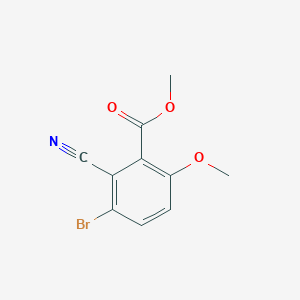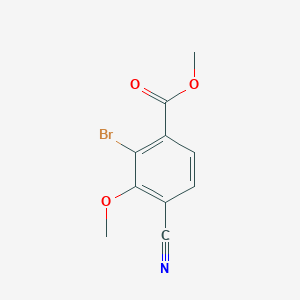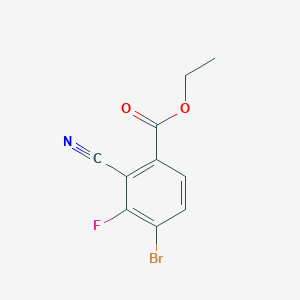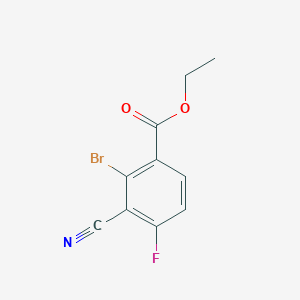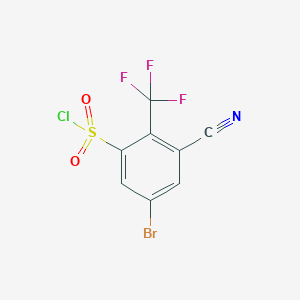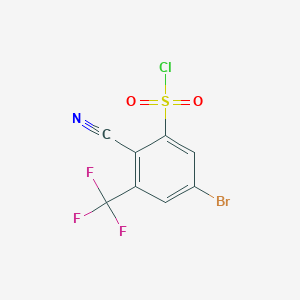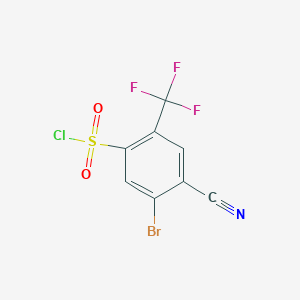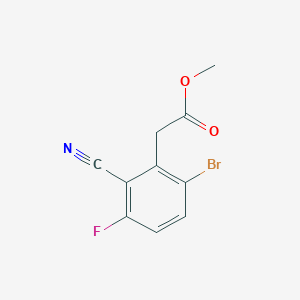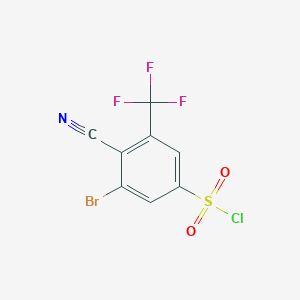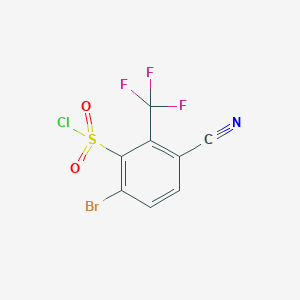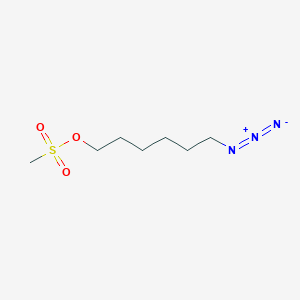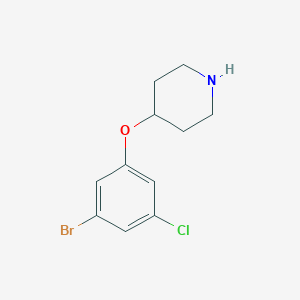![molecular formula C11H11ClF3NO B1416027 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine CAS No. 2229203-79-4](/img/structure/B1416027.png)
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Übersicht
Beschreibung
The compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate . This compound is used in laboratory chemicals .
Synthesis Analysis
There are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has been analyzed . The molecular formula for this compound is C8H3ClF3NS .Chemical Reactions Analysis
There are studies on the chemical reactions of similar compounds. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has a refractive index of 1.5875-1.5925 @ 20°C and appears colorless to yellow to brown or pale pink .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Pyrrolidines Synthesis: Pyrrolidines, which include compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used in the synthesis of heterocyclic organic compounds. They have applications in medicine and industry, for example, as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- Synthesis of Polysubstituted Pyrrolines: These compounds are synthesized via one-pot coupling processes and have potential use in chemical synthesis (Clique et al., 2002).
Medicinal Chemistry Applications
- Pyrrolidine-Appended Quinoline Derivatives: These derivatives have shown promise in in silico studies for binding with enzymes like α-amylase and α-glucosidase, suggesting potential for medicinal applications (Kumar et al., 2020).
- Antibacterial Activity: Novel pyrrolidine derivatives have been evaluated for their antimicrobial activity, demonstrating potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Materials Science Applications
- Polyamide-Imides Synthesis: These polymers, derived from compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used for creating materials with outstanding solubility, thermal stability, and low refractive indexes. They find applications in advanced material manufacturing (Shockravi et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-10-2-1-7(5-9(10)11(13,14)15)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDFFPOZUWQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



